3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Y-25510 involves several steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core. The reaction conditions typically include the use of dimethylaminoethanol and other reagents to introduce the dimethylamino group and the methylethoxy group onto the phenyl ring. The final product is obtained through a series of purification steps to ensure high purity .
Chemical Reactions Analysis
Y-25510 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Y-25510 can undergo substitution reactions where certain groups on the molecule are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Y-25510 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of pyrazolo[3,4-b]pyridine derivatives.
Biology: The compound is used to investigate the role of interleukin-1 beta and interleukin-6 in immune responses.
Medicine: Y-25510 is studied for its potential therapeutic effects in conditions involving immune dysregulation, such as leukopenia and thrombocytopenia.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting cytokine pathways
Mechanism of Action
Y-25510 exerts its effects by stimulating the production of interleukin-1 beta and interleukin-6 at the level of messenger RNA expression in cultured human monocytes. This stimulation leads to an increase in the levels of these cytokines, which play a crucial role in the immune response. The compound’s mechanism of action involves different pathways from those of lipopolysaccharide, indicating a unique mode of action .
Comparison with Similar Compounds
Y-25510 is compared with other similar compounds, such as recombinant human granulocyte colony-stimulating factor, in terms of its ability to enhance host defense mechanisms. While both compounds stimulate the production of cytokines, Y-25510 has a unique structure and mechanism of action that distinguishes it from other cytokine stimulants .
Similar compounds include:
- Recombinant human granulocyte colony-stimulating factor
- Other pyrazolo[3,4-b]pyridine derivatives
These compounds share some structural similarities with Y-25510 but differ in their specific functional groups and biological activities .
Properties
CAS No. |
145194-32-7 |
---|---|
Molecular Formula |
C19H22N4O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[3-[4-[1-(dimethylamino)propan-2-yloxy]phenyl]pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
InChI |
InChI=1S/C19H22N4O3/c1-13(11-22(2)3)26-15-8-6-14(7-9-15)18-16-5-4-10-20-19(16)23(21-18)12-17(24)25/h4-10,13H,11-12H2,1-3H3,(H,24,25) |
InChI Key |
DYLPVOLNSXUKPG-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)OC1=CC=C(C=C1)C2=NN(C3=C2C=CC=N3)CC(=O)O |
Canonical SMILES |
CC(CN(C)C)OC1=CC=C(C=C1)C2=NN(C3=C2C=CC=N3)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1H-Pyrazolo(3,4-b)pyridine-1-acetic acid, 3-(4-(2-(dimethylamino)-1-methylethoxy)phenyl)-, (+-)- 3-(4-(2-dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid Y 25510 Y-25510 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.